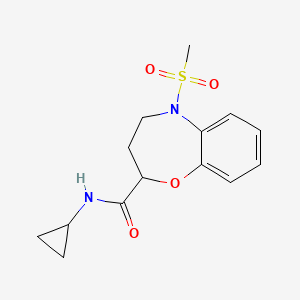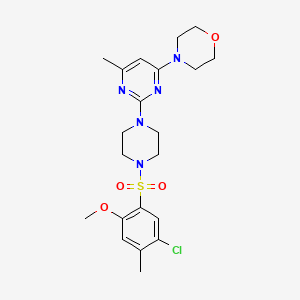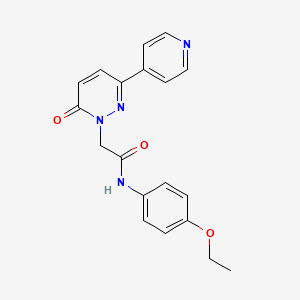![molecular formula C13H14N4O2S B11251892 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenoxypropanamide](/img/structure/B11251892.png)
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenoxypropanamide typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be carried out in acetone at room temperature in the presence of a base such as sodium acetate (NaOAc) or sodium carbonate (Na2CO3). The resulting thioethers can then be transformed into the corresponding thiazolo[2,3-c][1,2,4]triazoles using sulfuric acid or acetic anhydride in an acidic medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenoxypropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide
- N-(5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methylpropanamide
- N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide
Uniqueness
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenoxypropanamide stands out due to its unique phenoxypropanamide moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14N4O2S |
|---|---|
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenoxypropanamide |
InChI |
InChI=1S/C13H14N4O2S/c1-9(19-10-5-3-2-4-6-10)11(18)14-12-15-16-13-17(12)7-8-20-13/h2-6,9H,7-8H2,1H3,(H,14,15,18) |
Clé InChI |
YXOLIANZMKVJHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=NN=C2N1CCS2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11251809.png)

![2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11251814.png)
![N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2,6-difluorobenzamide](/img/structure/B11251823.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11251828.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B11251834.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11251838.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B11251847.png)

![N-(2,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11251858.png)
![4-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine](/img/structure/B11251862.png)
![N-(2,5-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11251870.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11251880.png)
